(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide - 868213-15-4

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Catalog Number: EVT-2952256
CAS Number: 868213-15-4
Molecular Formula: C18H14F3NO2
Molecular Weight: 333.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound belonging to the chalcone family. Chalcones are characterized by their 1,3-diaryl-2-propen-1-one framework, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl group []. These compounds are often found in nature and exhibit a wide array of biological activities, making them valuable lead compounds in drug discovery research [].

Synthesis Analysis

(2E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can be synthesized through a Claisen-Schmidt condensation reaction []. This method involves the base-catalyzed reaction of a ketone, in this case, 1-(4-aminophenyl)ethanone, with an aromatic aldehyde, 3-(trifluoromethyl)benzaldehyde [].

Molecular Structure Analysis

(2E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide features a planar structure with an E configuration across its central double bond [, ]. This planar conformation is stabilized by intramolecular interactions, including hydrogen bonding and pi-stacking. Specifically, the carbonyl oxygen atom and the amine hydrogen atom of the amide group may participate in hydrogen bonding, contributing to the molecule's overall stability [, ]. The presence of the trifluoromethyl group influences the electron distribution within the molecule, potentially impacting its physicochemical properties and biological activity [].

(2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide (Belinostat)

  • Compound Description: Belinostat is a histone deacetylase inhibitor used in treating hematological malignancies and solid tumors. []
  • Relevance: While both Belinostat and (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide share the cinnamamide core, Belinostat lacks the trifluoromethyl group and features a phenylsulfamoyl substituent on the phenyl ring at the 3-position of the propenamide chain. []

(2E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

  • Compound Description: This compound features a pyrazole ring incorporated into the propenamide chain, distinguishing it from (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []
  • Relevance: Both compounds share the core structure of a substituted propenamide. []

(2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide

  • Compound Description: This compound incorporates a pyran ring into the propenamide chain, differentiating it from (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []
  • Relevance: Both molecules share the core structure of a substituted propenamide. []

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

  • Compound Description: This compound represents an amide chalcone featuring a benzodioxole group and a quinoline carboxamide substituent. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one

  • Compound Description: This compound is a chalcone derivative investigated for its potential antimalarial activity through interaction with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. []
  • Relevance: It belongs to the same chalcone family as (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide

  • Compound Description: This compound presents a benzodioxole group linked to the propenamide chain. []
  • Relevance: Both this compound and (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide share the substituted propenamide core structure. []

(E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

  • Compound Description: This compound is a pharmaceutically acceptable salt explored for its potential in cancer treatment. []
  • Relevance: It shares the substituted propenamide core with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound features a trifluoromethyl group at the ortho position of the phenyl ring attached to the propenone chain. []
  • Relevance: This compound and (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide share the presence of a trifluoromethyl group on the phenyl ring and the core structure of a substituted propenone, though the position of the trifluoromethyl group and the substituent on the opposing phenyl ring differ. []

1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one

  • Compound Description: This compound includes two trifluoromethyl groups at the meta positions of the phenyl ring connected to the propenone chain. []

(Z)-3-Chloro-3-phenyl-N-[(S)-1-phenylethyl]prop-2-enamide

  • Compound Description: This compound features a chlorine atom at the 3-position of the propenamide chain. []
  • Relevance: It shares the core structure of a substituted propenamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound incorporates a pyrazole ring into the propenone chain. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-1-{4-[2-(4-Chlorophenyl)-4-substitutedimino-1,3,5-dithiazino-6-yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound represents a series of derivatives synthesized from a dithiobiureto-substituted chalcone. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This compound features a benzimidazole group linked to the phenyl ring at the 3-position of the propenone chain. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

  • Compound Description: This compound is a potent and orally bioavailable β3 adrenergic receptor agonist. []
  • Relevance: Both this compound and (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide possess a trifluoromethyl group, albeit in different positions and with distinct core structures. []

(2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one

  • Compound Description: This compound features a thiophene ring instead of a phenyl ring at the 3-position of the propenone chain. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

  • Compound Description: This compound incorporates a triazole ring into the propenone chain. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound presents a benzimidazole group linked to the phenyl ring at the 3-position of the propenone chain and a methoxy group on the other phenyl ring. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound exhibits antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 0.58 µM. []
  • Relevance: It shares the core structure of a substituted cinnamamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This compound demonstrates efficacy against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 in the range of 2.0 to 4.3 µM, comparable to chloroquine. []

(2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This compound shows activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 in the range of 2.0 to 4.3 µM, comparable to chloroquine. []

(2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound exhibits efficacy against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 in the range of 2.0 to 4.3 µM, comparable to chloroquine. []
  • Relevance: It shares the core structure of a substituted cinnamamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide

  • Compound Description: This compound displays activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 in the range of 2.0 to 4.3 µM, comparable to chloroquine. []
  • Relevance: It shares the core structure of a substituted cinnamamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound is a reversible and selective human monoamine oxidase-B (hMAO-B) inhibitor with a Ki value of 0.33 ± 0.01 μm and a selectivity index of 26.36. []

1,5‐Dimethyl‐4‐[3‐oxo‐1,3‐bis(trifluoromethyl)prop‐1‐enylamino]‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one

  • Compound Description: This molecule contains a pyrazolone ring system. []
  • Relevance: Both this compound and (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide feature a trifluoromethyl group, although positioned differently and within distinct core structures. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound is a key intermediate in the synthesis of osimertinib and other biologically active molecules. []
  • Relevance: It belongs to the same chalcone family as (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j)

  • Compound Description: This compound shows antistaphylococcal and anti-enterococcal activity with MICs/MBCs ranging from 0.15–5.57 µM and 2.34–44.5 µM, respectively. It also demonstrates strong inhibition of M. marinum growth with a MIC range of 0.29–2.34 µM. []

(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o)

  • Compound Description: This compound exhibits antistaphylococcal and anti-enterococcal activity with MICs/MBCs ranging from 0.15–5.57 µM and 2.34–44.5 µM, respectively. []

(2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2i)

  • Compound Description: This compound demonstrates antistaphylococcal and anti-enterococcal activity with MICs/MBCs ranging from 0.15–5.57 µM and 2.34–44.5 µM, respectively. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2p)

  • Compound Description: This compound shows antistaphylococcal and anti-enterococcal activity with MICs/MBCs ranging from 0.15–5.57 µM and 2.34–44.5 µM, respectively. It also displays potent inhibition of M. marinum growth with a MIC range of 0.29–2.34 µM. []

2-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-isoindole-1,3(2H)-dione (IV)

  • Compound Description: This compound is a key intermediate in the synthesis of a series of novel Biginelli compounds containing a phthalimide moiety. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-aryl prop-2-en-1-one (5a–k)

  • Compound Description: This series of compounds incorporates a triazole ring into the propenone chain and was synthesized via Claisen-Schmidt condensation. These compounds were screened for their antimicrobial, antioxidant, and anticancer activities. []

(2E)-1-{1-[2,3-dichloro-6-methyl-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}-3-(1,3-diaryl-1H-pyrazol-4-yl)prop-2-en-1-one (6a–e)

  • Compound Description: This series of compounds incorporates both triazole and pyrazole rings into their structure and was synthesized via Claisen-Schmidt condensation. These compounds were screened for their antimicrobial, antioxidant, and anticancer activities. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide

  • Compound Description: This compound exhibits potent antibacterial activity, including against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis, with submicromolar activity in some cases. []

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

  • Compound Description: This compound displays strong antibacterial activity against various bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []

(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: This compound shows strong antibacterial activity against a range of bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: This compound exhibits potent antibacterial activity against various bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []

(2E)-3-(3,4-dichlorophenyl)- N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

  • Compound Description: This compound demonstrates strong antibacterial activity against a variety of bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []

N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (6)

  • Compound Description: This compound is an acetamidochalcone that exhibits potent antinociceptive activity in mice, being 32 to 34-fold more potent than acetylsalicylic acid and acetaminophen. It was also effective in the second phase of the formalin test and the capsaicin test. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799)

  • Compound Description: This compound is a selective and potent inhibitor of Zika virus (ZIKV) replication. It inhibits viral RNA replication by preventing the formation of the membranous replication compartment. []
  • Relevance: It shares the chalcone structural motif with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []
  • Compound Description: Olmutinib, N-[3-({2-[4-(4-methylpiperazine-1-yl)aniline]thieno[3,2-d]Pyrimidin-4-yl}oxy)phenyl]prop-2-enamide dihydrochloride monohydrate, is an oral, third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) developed for the treatment of non-small cell lung cancer (NSCLC). []
  • Relevance: It shares the core structure of a substituted propenamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-{3-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]phenyl}prop-2-enamide ((-)-1)

  • Compound Description: This compound is a C-iminoribofuranoside analog of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor FK866. []
  • Relevance: It shares the core structure of a substituted propenamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

  • Compound Description: This compound, a tri-fluorinated chalcone, exhibits antibacterial activity against P. vulgaris and S. aureus and antifungal activity against A. niger and C. albicans. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

  • Compound Description: This tri-fluorinated chalcone demonstrates antibacterial activity against P. vulgaris and S. aureus and antifungal activity against A. niger and C. albicans. []

N-cyclohexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylformamido) prop-2-enamide (5)

  • Compound Description: This compound shows good antimicrobial activity against bacterial strains Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) and fungal strains Penicillium chrysogenum, Penicillium notatum, and Aspergillus niger. []
  • Relevance: It shares the core structure of a substituted propenamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This compound exhibits potent antistaphylococcal and antitubercular activities, with MICs of 22.27 µM and 27.47 µM against four staphylococcal strains and M. tuberculosis, respectively. It also shows activity against biofilm formation of S. aureus ATCC 29213. []

(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: This compound displays strong antistaphylococcal and antitubercular activities, with MICs of 22.27 µM and 27.47 µM against four staphylococcal strains and M. tuberculosis, respectively. It also shows activity against biofilm formation of S. aureus ATCC 29213. []

(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound exhibits potent antistaphylococcal, antitubercular, and antifungal activities. It shows a MIC of 27.38 µM against M. tuberculosis and inhibits photosynthetic electron transport (PET) in spinach chloroplasts with an IC50 of 5.1 µM. []
  • Relevance: It shares the core structure of a substituted cinnamamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound demonstrates a MIC of 27.38 µM against M. tuberculosis. []
  • Relevance: It shares the core structure of a substituted cinnamamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound exhibits antifungal activity with a MIC of 16.58 µM against B. sorokiniana. []
  • Relevance: It shares the core structure of a substituted cinnamamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound displays antifungal activity with a MIC of 33.71 µM against B. sorokiniana. []
  • Relevance: It shares the core structure of a substituted cinnamamide with (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. []

(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This compound demonstrates significant anti-inflammatory potential by inhibiting lipopolysaccharide-induced NF-κB activation, with an effect comparable to the reference drug prednisone at a concentration of 2 µM. []

(2E)-N-(2,6-dibromophenyl)- 3-phenylprop-2-enamide

  • Compound Description: This compound exhibits potent anti-inflammatory activity by inhibiting lipopolysaccharide-induced NF-κB activation, showing similar effectiveness to the reference drug prednisone at a concentration of 2 µM. []

Properties

CAS Number

868213-15-4

Product Name

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

(E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C18H14F3NO2

Molecular Weight

333.31

InChI

InChI=1S/C18H14F3NO2/c1-12(23)14-6-8-16(9-7-14)22-17(24)10-5-13-3-2-4-15(11-13)18(19,20)21/h2-11H,1H3,(H,22,24)/b10-5+

InChI Key

HXXIMIVPNDLHFV-BJMVGYQFSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.